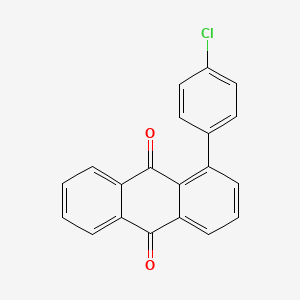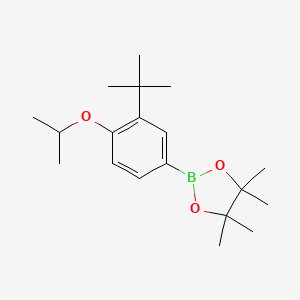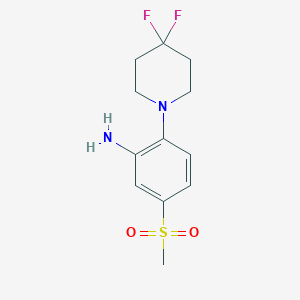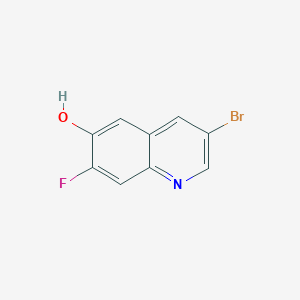
6-(6-(Methylamino)pyrimidin-4-yloxy)-1-naphthoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(6-(Methylamino)pyrimidin-4-yloxy)-1-naphthoic acid is a complex organic compound that features a pyrimidine ring linked to a naphthoic acid moiety. This compound is of significant interest in the fields of medicinal and organic chemistry due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-(Methylamino)pyrimidin-4-yloxy)-1-naphthoic acid typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrimidine derivative is reacted with a naphthoic acid derivative under controlled conditions. The reaction often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(6-(Methylamino)pyrimidin-4-yloxy)-1-naphthoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-(6-(Methylamino)pyrimidin-4-yloxy)-1-naphthoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(6-(Methylamino)pyrimidin-4-yloxy)-1-naphthoic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pyrimidine Derivatives: Compounds like 2-(Pyridin-2-yl)pyrimidine derivatives.
Naphthoic Acid Derivatives: Compounds such as 1-naphthoic acid derivatives.
Uniqueness
What sets 6-(6-(Methylamino)pyrimidin-4-yloxy)-1-naphthoic acid apart is its unique combination of a pyrimidine ring and a naphthoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications and potential therapeutic benefits that are not commonly found in other similar compounds.
Propiedades
Número CAS |
890129-91-6 |
|---|---|
Fórmula molecular |
C16H13N3O3 |
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
6-[6-(methylamino)pyrimidin-4-yl]oxynaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C16H13N3O3/c1-17-14-8-15(19-9-18-14)22-11-5-6-12-10(7-11)3-2-4-13(12)16(20)21/h2-9H,1H3,(H,20,21)(H,17,18,19) |
Clave InChI |
HDXUWEVOMIQJMM-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC(=NC=N1)OC2=CC3=C(C=C2)C(=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid](/img/structure/B13932979.png)








![8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane](/img/structure/B13933030.png)



